molecular formula C31H20N2O2 B2498277 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione CAS No. 956741-95-0

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione

Cat. No. B2498277
CAS RN: 956741-95-0
M. Wt: 452.513
InChI Key: PFUBVUHOIYQUEK-UHFFFAOYSA-N
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Description

The compound “2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione” is likely to be an organic compound given its structure. It contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrazole compounds are often synthesized from the reaction of hydrazines with 1,3-diketones . The exact method would depend on the specific substituents and their compatibility with the reaction conditions.


Chemical Reactions Analysis

Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or with the phenyl rings. The exact reactions would depend on the specific substituents and reaction conditions .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, especially those with bidentate ligands (C^N and O^O), exhibit efficient organic light-emitting properties. The electronic configuration of these complexes significantly influences their photophysical behavior. The compound , Pt(mpp)(bmppd) , falls into this category. Its green fluorescence (514 nm) makes it a potential candidate for OLEDs .

Antipromastigote Activity

Molecular simulation studies have revealed that Pt(mpp)(bmppd) exhibits potent in vitro antipromastigote activity. It interacts favorably with the LmPTR1 pocket, characterized by a lower binding free energy (−9.8 kcal/mol). This finding suggests its potential as an antileishmanial agent .

EGFR Inhibition

The compound was docked against the epidermal growth factor receptor (EGFR), a tyrosine kinase family member. This study aimed to explore its potential as an EGFR inhibitor. Further investigations could reveal its efficacy in cancer therapy .

Antibacterial Properties

While not directly studied for antibacterial activity, the structural features of Pt(mpp)(bmppd) may warrant further investigation. Platinum complexes have been explored for their antimicrobial properties, and this compound’s unique structure could contribute to its effectiveness .

Synthesis of Pyrazolone Derivatives

The compound’s synthesis pathway involves a three-component reaction with 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. Investigating its reactivity and derivatives could lead to novel pyrazolone-based compounds with diverse applications .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. This could include testing for biological activity, such as antimicrobial or anticancer activity .

properties

IUPAC Name

2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBVUHOIYQUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione

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